6-(Pyridin-4-yl)isoquinoline
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Overview
Description
6-(Pyridin-4-yl)isoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated isoquinoline . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-4-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-(Pyridin-4-yl)isoquinoline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: A structural isomer with similar aromatic properties.
Quinoline: Another nitrogen-containing heterocycle with distinct chemical behavior.
Pyridine: The parent compound of the pyridine ring in 6-(Pyridin-4-yl)isoquinoline.
Uniqueness: this compound is unique due to its dual aromatic ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
6-pyridin-4-ylisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVWZPGYIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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